molecular formula C5H11NO2 B1288719 3,3-Di(hydroxymethyl)azetidine CAS No. 45512-27-4

3,3-Di(hydroxymethyl)azetidine

Cat. No.: B1288719
CAS No.: 45512-27-4
M. Wt: 117.15 g/mol
InChI Key: JAXQPBINKGFTPK-UHFFFAOYSA-N
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Description

3,3-Di(hydroxymethyl)azetidine, also known as 3,3-bis(hydroxymethyl)azetidine, is a four-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxymethyl groups attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Biochemical Analysis

Biochemical Properties

3,3-Di(hydroxymethyl)azetidine plays a significant role in various biochemical reactions. Its reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines . This compound interacts with several enzymes and proteins, including those involved in drug discovery and polymerization processes . The hydroxymethyl groups provide sites for further functionalization, allowing for the formation of various derivatives that can interact with biomolecules through hydrogen bonding and other non-covalent interactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular proteins can lead to changes in cell function, such as alterations in enzyme activity and modulation of metabolic pathways . The compound’s ability to form hydrogen bonds with biomolecules allows it to affect cellular processes at multiple levels, potentially leading to changes in cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The hydroxymethyl groups can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation . Additionally, the azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, further influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity and promoting cell proliferation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s hydroxymethyl groups can undergo oxidation and reduction reactions, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell, leading to changes in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophilicity, allowing it to accumulate in aqueous environments within the cell.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(hydroxymethyl)azetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine with formaldehyde in the presence of a base, such as potassium carbonate, at elevated temperatures. The reaction is carried out in a solvent system like acetonitrile and methanol in a 9:1 ratio .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Di(hydroxymethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Di(hydroxymethyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its bioactive properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Di(hydroxymethyl)azetidine is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[3-(hydroxymethyl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXQPBINKGFTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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